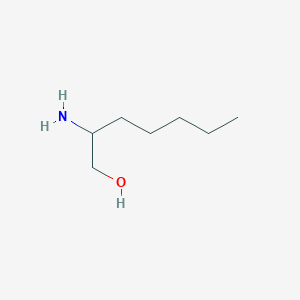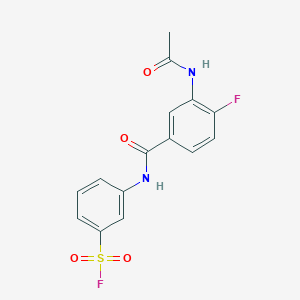
3-(3-Acetamido-4-fluorobenzamido)benzene-1-sulfonylfluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Acetamido-4-fluorobenzamido)benzene-1-sulfonylfluoride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes acetamido, fluorobenzamido, and sulfonylfluoride groups, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Acetamido-4-fluorobenzamido)benzene-1-sulfonylfluoride typically involves multiple steps, including the introduction of acetamido and fluorobenzamido groups onto a benzene ring, followed by the addition of a sulfonylfluoride group. Common reagents used in these reactions include acetic anhydride, fluorobenzoyl chloride, and sulfonyl fluoride. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Acetamido-4-fluorobenzamido)benzene-1-sulfonylfluoride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-(3-Acetamido-4-fluorobenzamido)benzene-1-sulfonylfluoride has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(3-Acetamido-4-fluorobenzamido)benzene-1-sulfonylfluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido and fluorobenzamido groups can form hydrogen bonds and other interactions with the target molecules, while the sulfonylfluoride group may act as a reactive site for covalent modification. These interactions can lead to the inhibition or activation of the target molecules, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Fluorobenzamido)benzoic acid: This compound shares the fluorobenzamido group but lacks the acetamido and sulfonylfluoride groups.
3-Acetamido-5-acetylfuran: This compound contains an acetamido group but has a different core structure.
Uniqueness
3-(3-Acetamido-4-fluorobenzamido)benzene-1-sulfonylfluoride is unique due to its combination of acetamido, fluorobenzamido, and sulfonylfluoride groups. This unique structure provides distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
2224277-88-5 |
|---|---|
Fórmula molecular |
C15H12F2N2O4S |
Peso molecular |
354.3 g/mol |
Nombre IUPAC |
3-[(3-acetamido-4-fluorobenzoyl)amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C15H12F2N2O4S/c1-9(20)18-14-7-10(5-6-13(14)16)15(21)19-11-3-2-4-12(8-11)24(17,22)23/h2-8H,1H3,(H,18,20)(H,19,21) |
Clave InChI |
MGVWGWWQGFCOMJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=CC(=C1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


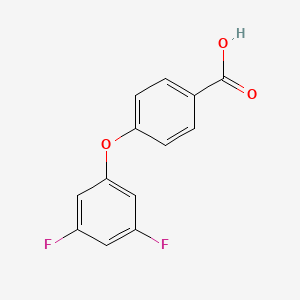
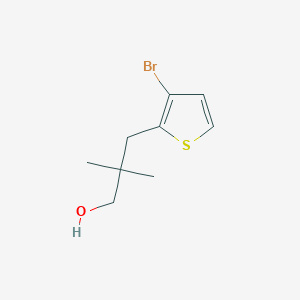
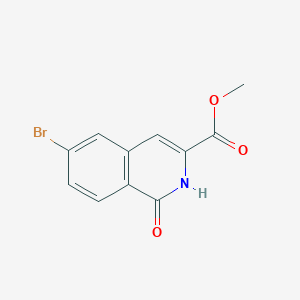


![[6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine](/img/structure/B13554407.png)




![1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B13554433.png)
